6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole is a heterocyclic compound with the molecular formula C7HBrCl2FNS and a molecular weight of 300.96 g/mol . This compound belongs to the class of isothiazoles, which are known for their diverse biological activities and applications in various fields of science and industry .
Vorbereitungsmethoden
The synthesis of 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination, chlorination, and fluorination of a benzo[C]isothiazole core. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions at the 3, 5, and 7 positions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms. Common reagents include nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with various organic and inorganic reagents to form complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative of the compound .
Wissenschaftliche Forschungsanwendungen
6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties
Wirkmechanismus
The mechanism of action of 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole can be compared with other similar compounds, such as:
6-Bromo-3,5-dichloro-7-fluorobenzo[C]thiazole: Similar structure but with a thiazole ring instead of an isothiazole ring.
6-Bromo-3,5-dichloro-7-fluorobenzo[C]oxazole: Similar structure but with an oxazole ring.
6-Bromo-3,5-dichloro-7-fluorobenzo[C]imidazole: Similar structure but with an imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isothiazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7HBrCl2FNS |
---|---|
Molekulargewicht |
300.96 g/mol |
IUPAC-Name |
6-bromo-3,5-dichloro-7-fluoro-2,1-benzothiazole |
InChI |
InChI=1S/C7HBrCl2FNS/c8-4-3(9)1-2-6(5(4)11)12-13-7(2)10/h1H |
InChI-Schlüssel |
OMQIDDUKQRVVNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C2=NSC(=C21)Cl)F)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.